molecular formula C26H27N3O4 B251432 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B251432
M. Wt: 445.5 g/mol
InChI Key: BPWGAJMZJZRDHH-UHFFFAOYSA-N
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Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the class of compounds known as piperazine derivatives and has been shown to have a range of biological effects. In

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it is known to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the brain. It is involved in several physiological processes, including reward, motivation, and addiction. By blocking the dopamine D3 receptor, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide may modulate these processes.
Biochemical and Physiological Effects
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to reduce anxiety-like behavior in animal models of anxiety. In addition, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is its selectivity for the dopamine D3 receptor. This selectivity allows for more specific investigations into the role of the dopamine D3 receptor in various physiological processes. However, one of the limitations of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is its relatively low potency compared to other dopamine D3 receptor antagonists. This low potency may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. One potential direction is the investigation of its potential use in the treatment of addiction. The dopamine D3 receptor has been implicated in addiction, and N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide may be a useful tool for investigating the role of this receptor in addiction. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide.

Synthesis Methods

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves multiple steps and has been described in detail in several scientific publications. The starting material for the synthesis is 4-benzoylpiperazine, which is reacted with 4-methoxyphenol under specific reaction conditions to produce the intermediate product. This intermediate is then reacted with 2-chloroacetyl chloride to yield the final product, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and anxiolytic properties. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C26H27N3O4/c1-32-21-11-13-22(14-12-21)33-19-25(30)27-23-9-5-6-10-24(23)28-15-17-29(18-16-28)26(31)20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,27,30)

InChI Key

BPWGAJMZJZRDHH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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